molecular formula C₂₆H₂₄D₈N₄O₄S B1145680 Sélexipag-d8 CAS No. 1265295-16-6

Sélexipag-d8

Numéro de catalogue: B1145680
Numéro CAS: 1265295-16-6
Poids moléculaire: 504.67
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Selexipag-d8 is a deuterated form of Selexipag, a medication developed for the treatment of pulmonary arterial hypertension (PAH). Selexipag and its active metabolite, ACT-333679, act as agonists of the prostacyclin receptor, leading to vasodilation in the pulmonary circulation . The deuterated form, Selexipag-d8, is used in scientific research to study the pharmacokinetics and metabolic pathways of Selexipag.

Mécanisme D'action

Target of Action

Selexipag-d8 primarily targets the prostacyclin receptor (IP receptor) . The IP receptor is a key player in the prostacyclin pathway, which is one of the three proven signaling pathways targeted for drug therapy . Activation of the IP receptor induces vasodilation in the pulmonary circulation and inhibits the proliferation of vascular smooth muscle cells .

Mode of Action

Selexipag-d8, and its active metabolite ACT-333679, act as agonists of the prostacyclin receptor . This means they bind to the IP receptor and stimulate its activity. The activation of the IP receptor leads to an increase in vasodilation in the pulmonary circulation and a decrease in the elevated pressure in the blood vessels supplying blood to the lungs .

Biochemical Pathways

The key biochemical pathway affected by Selexipag-d8 is the prostacyclin pathway . This pathway is involved in the pathogenesis of pulmonary arterial hypertension (PAH), with patients with PAH showing a deficiency of prostacyclin and prostacyclin synthase . By acting as an agonist of the IP receptor, Selexipag-d8 helps to counteract this deficiency and restore the balance in this pathway .

Pharmacokinetics

The pharmacokinetics of Selexipag-d8 involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, maximum plasma concentrations of Selexipag and its active metabolite ACT-333679 are reached within 2.5 and 4 hours, respectively . The mean half-lives of Selexipag and ACT-333679 are 0.7–2.3 hours and 9.4–14.22 hours, respectively . Selexipag is hydrolyzed to its active metabolite by the enzyme hepatic carboxylesterase 1 . In the presence of food, exposure to ACT-333679 is decreased by 27% .

Result of Action

The action of Selexipag-d8 results in molecular and cellular effects that are beneficial for patients with PAH. The activation of the IP receptor leads to increased vasodilation in the pulmonary circulation and decreased elevated pressure in the blood vessels supplying blood to the lungs . This can help to delay disease progression and reduce the risk of hospitalization for PAH .

Action Environment

The efficacy of Selexipag-d8 can be influenced by various environmental factors. For instance, the presence of food can decrease the exposure to its active metabolite ACT-333679 . Furthermore, the efficacy of Selexipag-d8 can vary among patients, often with a better response seen in less sick patients . It’s also important to note that Selexipag-d8 is well tolerated when closely monitored .

Analyse Biochimique

Biochemical Properties

The active metabolite of Selexipag-d8, ACT-333679, is approximately 37 times more potent than Selexipag-d8 itself . This interaction leads to increased vasodilation in the pulmonary circulation and decreased elevated pressure in the blood vessels supplying blood to the lungs .

Cellular Effects

Selexipag-d8 has significant effects on various types of cells and cellular processes. It influences cell function by increasing vasodilation of the arteries, decreasing cell proliferation, and inhibiting platelet aggregation . These effects are beneficial in the treatment of pulmonary arterial hypertension .

Molecular Mechanism

Selexipag-d8 exerts its effects at the molecular level through its active metabolite, ACT-333679 . This metabolite acts as an agonist of the prostacyclin receptor, leading to increased vasodilation in the pulmonary circulation . The mechanism of action involves binding interactions with the prostacyclin receptor, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, Selexipag-d8 has shown to have significant effects over time. The titration duration was observed to be around 7.3 weeks

Dosage Effects in Animal Models

In animal models, the effects of Selexipag-d8 vary with different dosages . The study showed that Selexipag-d8 reduced right ventricular hypertrophy and improved survival

Metabolic Pathways

Selexipag-d8 is predominantly metabolized by the enzyme hepatic carboxylesterase 1 . Oxidative metabolism catalyzed by CYP3A4 and CYP2C8 results in hydroxylated and dealkylated products . UGT1A3 and UGT2B7 are involved in the glucuronidation of the active metabolite .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Selexipag involves several steps, starting with the reaction of 2-chloro-5,6-diphenylpyrazine with 4-(isopropylamino)-1-butanol to yield 4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]-1-butanol. This intermediate is then reacted with tertiary butyl bromoacetate to form 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy}acetic acid tertiary butyl ester. The ester is hydrolyzed to yield 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy}acetic acid, which is then reacted with methane sulfonamide in the presence of CDI and DABCO to form Selexipag .

Industrial Production Methods

Industrial production of Selexipag follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Selexipag undergoes several types of chemical reactions, including hydrolysis, oxidation, and glucuronidation. The hydrolysis of the acylsulfonamide group by hepatic carboxylesterase 1 yields the active metabolite, ACT-333679 . Oxidative metabolism catalyzed by CYP3A4 and CYP2C8 results in hydroxylated and dealkylated products . Glucuronidation of the active metabolite is mediated by UGT1A3 and UGT2B7 .

Common Reagents and Conditions

    Hydrolysis: Catalyzed by hepatic carboxylesterase 1.

    Oxidation: Catalyzed by CYP3A4 and CYP2C8.

    Glucuronidation: Mediated by UGT1A3 and UGT2B7.

Major Products

Comparaison Avec Des Composés Similaires

Selexipag is unique among prostacyclin receptor agonists due to its nonprostanoid structure and high selectivity for the IP receptor. Similar compounds include:

Compared to these analogues, Selexipag has a longer half-life and can be administered orally, making it more convenient for patients .

Activité Biologique

Selexipag-d8 is a deuterated form of selexipag, a selective prostacyclin receptor agonist used primarily in the treatment of pulmonary arterial hypertension (PAH). This compound has gained attention due to its potential to enhance the pharmacokinetic profile and therapeutic efficacy of its parent drug. This article provides a comprehensive overview of the biological activity of Selexipag-d8, including its mechanisms of action, clinical studies, and real-world data.

Selexipag-d8 functions as an agonist for the prostacyclin receptor (IP receptor), which is pivotal in mediating vasodilation and inhibiting platelet aggregation. The activation of this receptor leads to increased intracellular cyclic AMP levels, promoting relaxation of vascular smooth muscle and thereby reducing pulmonary vascular resistance. This mechanism is critical in managing PAH, where elevated pulmonary arterial pressure leads to significant morbidity and mortality.

Pharmacokinetics

The deuteration in Selexipag-d8 alters its metabolic pathway, potentially enhancing its stability and bioavailability. Studies suggest that the incorporation of deuterium can lead to a slower metabolism compared to non-deuterated counterparts, which may result in prolonged therapeutic effects and reduced dosing frequency.

TRACE Study

The TRACE study assessed the impact of Selexipag on daily life physical activity among patients with PAH. This multicenter, double-blind, placebo-controlled trial involved 108 patients who were monitored over 24 weeks. Key findings included:

  • Daily Life Physical Activity (DLPA) : The mean daily time spent in nonsedentary physical activity (NSPA) increased by 1.1 minutes in the Selexipag group compared to a decrease of 16.7 minutes in the placebo group (treatment difference: 17.8 minutes) .
  • Moderate to Vigorous Physical Activity (MVPA) : There was a slight increase of 0.3 minutes in the Selexipag group versus a decrease of 2.0 minutes in the placebo group .
  • Daily Steps : The number of daily steps decreased by 0.3 in the Selexipag group compared to a decrease of 201.9 steps in the placebo group .

These results indicate that while Selexipag may not drastically change physical activity levels, it appears to provide some benefit over placebo.

Efficacy in Combination Therapy

A subgroup analysis from various clinical trials has demonstrated that adding Selexipag to existing treatments significantly reduces hospitalization rates and disease progression in PAH patients. For example:

  • Hospitalization Rates : The addition of Selexipag within six months was associated with an adjusted hazard ratio (aHR) for all-cause hospitalization at 0.82 (95% CI: 0.72-0.94) .
  • Disease Progression : Early addition (<6 months) correlated with a 52% reduction in disease progression risk .

Real-Life Data

A study conducted at the University of Munich analyzed real-life outcomes for patients treated with Selexipag from July 2016 to April 2018. Key findings included:

  • Patient Cohort : 26 patients were treated, predominantly classified as WHO functional class II or III.
  • Tolerability : Side effects were reported by 19 patients; however, those experiencing side effects had better treatment responses than those who did not .
  • Risk Assessment Improvements : Significant reductions were observed in NT-proBNP levels (from 1641 pg/mL at baseline to 1185 pg/mL at follow-up; p = 0.05) and pulmonary vascular resistance (PVR) .

This study underscores the practical benefits of Selexipag in managing PAH outside controlled clinical settings.

Summary Table

Study/AnalysisPopulation SizeKey Findings
TRACE Study108Increased NSPA (+1.1 min), MVPA (+0.3 min); steps decreased less than placebo
Efficacy AnalysisVariesReduced hospitalization rates (aHR = 0.82); disease progression risk reduced by 52%
Real-Life Data26Improved NT-proBNP and PVR; better outcomes with side effects reported

Propriétés

Numéro CAS

1265295-16-6

Formule moléculaire

C₂₆H₂₄D₈N₄O₄S

Poids moléculaire

504.67

Synonymes

2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]-N-(methylsulfonyl)acetamide-d8;  2-[4-[(5,6-Diphenylpyrazin-2-yl)(isopropyl)amino]butoxy]-N-(methylsulfonyl)acetamide-d8; _x000B_ACT 293987-d8;  NS 304-d8;  Uptravi-d8;  2-[4-[(5,6-Diphenyl-2-pyraziny

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.